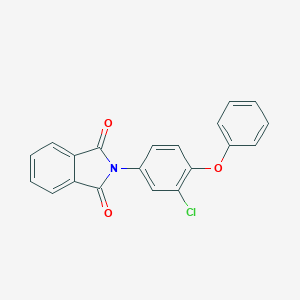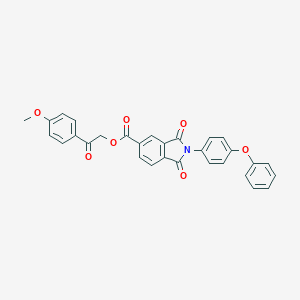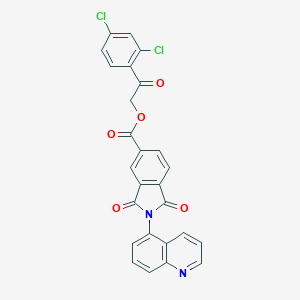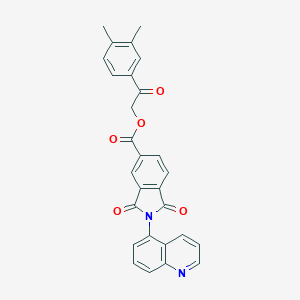![molecular formula C18H19NO3 B340116 7-[(4-Methylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B340116.png)
7-[(4-Methylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Methylphenyl)carbamoyl]tricyclo[3220~2,4~]non-8-ene-6-carboxylic acid is a complex organic compound with the molecular formula C18H19NO3 It is known for its unique tricyclic structure, which includes a non-8-ene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Methylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid typically involves the photochemical reaction of cycloocta-1,4-diene-1,2-dione. This reaction is carried out under specific conditions to ensure the formation of the desired tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Methylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-[(4-Methylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules with specific structural features.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It serves as an intermediate in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 7-[(4-Methylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.2.2.0(2,4)]non-6-ene: This compound shares a similar tricyclic structure but lacks the toluidinocarbonyl and carboxylic acid functional groups.
6,7-Diazatricyclo[3.2.2.0(2,4)]non-6-ene, oxide: Another tricyclic compound with different functional groups, used in various chemical applications.
Uniqueness
7-[(4-Methylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid is unique due to its specific combination of functional groups and tricyclic structure. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
7-[(4-methylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C18H19NO3/c1-9-2-4-10(5-3-9)19-17(20)15-11-6-7-12(14-8-13(11)14)16(15)18(21)22/h2-7,11-16H,8H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
MPZZRRNQEALMEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B340041.png)


![2-[4-(4-tert-butylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B340045.png)
![6-[[4-(4-Tert-butylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B340047.png)
![2-[3-chloro-4-(4-methylphenoxy)phenyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B340051.png)
![2-[3-chloro-4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B340052.png)
![2-[3-Chloro-4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B340053.png)
![2-[3-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B340055.png)
![2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE](/img/structure/B340056.png)


